molecular formula C10H14N2O2 B8604637 2-amino-4-(4-morpholinyl)Phenol CAS No. 383868-65-3

2-amino-4-(4-morpholinyl)Phenol

Cat. No.: B8604637
CAS No.: 383868-65-3
M. Wt: 194.23 g/mol
InChI Key: XXLCGXCNVZUYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(4-morpholinyl)Phenol is a high-purity organic compound intended for research and development purposes. This chemical features a phenol core substituted with an amino group and a morpholine ring, a structure common in intermediates for pharmaceuticals, dyes, and functional materials. As a research chemical, its primary value lies in its potential as a key building block in organic synthesis and medicinal chemistry. Researchers may investigate its use in developing new compounds, given that analogous aminophenol and morpholine-containing structures are known to be used in the synthesis of various industrial and pharmaceutical products . For example, similar compounds serve as intermediates in hair dyes, textile colorants, and polymer manufacturing . In a research setting, this compound could be utilized to study structure-activity relationships or as a precursor in multi-step synthetic routes for more complex molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the handling, storage, and disposal of this substance.

Properties

CAS No.

383868-65-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-4-morpholin-4-ylphenol

InChI

InChI=1S/C10H14N2O2/c11-9-7-8(1-2-10(9)13)12-3-5-14-6-4-12/h1-2,7,13H,3-6,11H2

InChI Key

XXLCGXCNVZUYOA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-4-(4-morpholinyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-amino-4-(4-morpholinyl)phenol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of physical organic chemistry and draws upon data from structurally related analogues to offer informed predictions and propose robust experimental validation protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's characteristics, including its structure, solubility, acidity/basicity, and spectral properties. Detailed methodologies for its synthesis and characterization are also presented to facilitate further investigation.

Introduction: The Rationale for Investigation

The N-aryl morpholine and aminophenol scaffolds are prevalent in a multitude of biologically active compounds. The morpholine ring, with its weak basicity and potential for hydrogen bonding, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1][2] Aminophenols are versatile intermediates in the synthesis of dyes, pharmaceuticals, and other heterocyclic compounds.[3] The combination of these two pharmacophores in 2-amino-4-(4-morpholinyl)phenol suggests a molecule with potential for diverse applications, from serving as a building block in novel therapeutics to applications in materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization.

This guide will systematically explore the predicted properties of 2-amino-4-(4-morpholinyl)phenol, providing a theoretical framework and practical methodologies for its empirical study.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in various chemical and biological systems. The structure of 2-amino-4-(4-morpholinyl)phenol is presented below, and its core properties are summarized in Table 1.

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  node [shape=none, margin=0];
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Figure 1: Chemical structure of 2-amino-4-(4-morpholinyl)phenol.

Table 1: Predicted Core Properties of 2-amino-4-(4-morpholinyl)phenol

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₀H₁₄N₂O₂Based on atom count.
Molecular Weight 194.23 g/mol Calculated from the molecular formula. For comparison, 2-aminophenol is 109.13 g/mol .[3]
Appearance Predicted to be a solid at room temperature, likely a crystalline powder, potentially off-white to light brown.Phenols and their derivatives are typically solids at room temperature.[4][5] Color may arise from susceptibility to oxidation.
Melting Point Estimated to be in the range of 150-180 °C.The presence of both amino and hydroxyl groups allows for intermolecular hydrogen bonding, which generally leads to higher melting points compared to non-hydrogen bonding analogues. 2-aminophenol has a melting point of 174 °C.[3] The larger morpholine substituent may disrupt some crystal packing, potentially lowering the melting point slightly compared to 2-aminophenol.
Boiling Point Predicted to be >300 °C.Due to strong intermolecular forces, a high boiling point is expected. Direct experimental determination may be challenging due to potential decomposition at elevated temperatures.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing absorption, distribution, and formulation. The presence of both hydrophobic (the benzene ring) and hydrophilic (amino, hydroxyl, and morpholine groups) moieties suggests that 2-amino-4-(4-morpholinyl)phenol will exhibit moderate solubility in both aqueous and organic solvents.

Table 2: Predicted Solubility of 2-amino-4-(4-morpholinyl)phenol

SolventPredicted SolubilityJustification
Water Moderately soluble, with significant pH dependence.The amino and phenolic hydroxyl groups can participate in hydrogen bonding with water. Solubility is expected to increase at acidic pH due to the protonation of the amino and morpholino nitrogen atoms, and at basic pH due to the deprotonation of the phenolic hydroxyl group.[6]
Alcohols (e.g., Ethanol, Methanol) SolubleThese polar protic solvents can effectively solvate the molecule through hydrogen bonding.[3]
Dimethyl Sulfoxide (DMSO) Very solubleDMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetone SolubleA polar aprotic solvent that should effectively dissolve the compound.[6]
Non-polar solvents (e.g., Hexane, Toluene) Sparingly soluble to insolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of 2-amino-4-(4-morpholinyl)phenol in various solvents is outlined below.

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start [label="Start: Known mass of compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_solvent [label="Add aliquots of solvent at constant temperature"]; agitate [label="Agitate until dissolution or equilibrium"]; observe [label="Visual Observation (presence of solid)"]; quantify [label="Quantify dissolved compound (e.g., UV-Vis, HPLC)"]; end [label="Determine solubility (mg/mL)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> add_solvent; add_solvent -> agitate; agitate -> observe; observe -> quantify [label="If solid remains"]; quantify -> end; }

Figure 3: Proposed workflow for the synthesis and characterization of 2-amino-4-(4-morpholinyl)phenol.

Note on the Proposed Synthesis: The direct synthesis of the target compound may require protecting group strategies to achieve the desired regioselectivity of the amino group introduction. The depicted workflow is a simplified conceptualization.

Conclusion and Future Directions

This technical guide has provided a detailed, albeit predictive, overview of the physicochemical properties of 2-amino-4-(4-morpholinyl)phenol. By leveraging data from structurally similar compounds, we have established a strong theoretical foundation for its molecular weight, solubility, pKa, and spectroscopic characteristics. The provided experimental protocols offer a clear path for the empirical validation of these predictions.

The unique combination of the aminophenol and morpholine moieties makes this compound a compelling candidate for further investigation in medicinal chemistry and materials science. Future work should focus on the successful synthesis and thorough characterization of 2-amino-4-(4-morpholinyl)phenol to confirm the predictions laid out in this guide and to explore its potential applications.

References

  • Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. (n.d.).
  • 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride. (n.d.). Sigma-Aldrich.
  • 2-Amino-4-methylphenol. (n.d.). Solubility of Things.
  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.).
  • Substituent effects on the physical properties and pKa of phenol. (n.d.). Semantic Scholar.
  • 2-Amino-4-methylphenol | C7H9NO | CID 7264. (n.d.). PubChem.
  • Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives. (2019).
  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). MDPI.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
  • 95-84-1, 2-Amino-4-methylphenol Formula. (n.d.). ECHEMI.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online.
  • 4-(2-Aminoethyl)morpholine at BMRB. (n.d.). Biological Magnetic Resonance Bank.
  • 2-Amino-4-(morpholine-4-sulfonyl)-phenol. (n.d.). Santa Cruz Biotechnology.
  • 2-Chloro-4-[[7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenol. (n.d.). CAS Common Chemistry.
  • 2-AMINO-4-PHENYLPHENOL(1134-36-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • (PDF) Substituent effects on the physical properties and pKa of phenol. (2025).
  • Synthesis method of 4-(4-aminophenyl)-3-morpholone. (n.d.).
  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (n.d.). Neliti.
  • 2-Aminophenol. (n.d.). Wikipedia.
  • Absolute pKa Determinations for Substituted Phenols. (2002). AFIT Scholar.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). MDPI.
  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
  • CHAPTER 4: Role of Phenols and Phenol Derivatives in the Synthesis of Nanoparticles. (2021).
  • 95-84-1 | 2-Amino-4-methylphenol. (n.d.). ChemScene.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.
  • Infrared spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry.
  • Phenol, 4-(2-aminoethyl)-. (n.d.). NIST WebBook.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • 4-Morpholinophenol | 6291-23-2. (n.d.). Sigma-Aldrich.
  • 2-Amino-4-methylphenol 97 95-84-1. (n.d.). Sigma-Aldrich.
  • 2-Amino-4-nitrophenol(99-57-0) IR Spectrum. (n.d.). ChemicalBook.
  • 2-Amino-4-methylphenol(95-84-1). (n.d.). ChemicalBook.
  • 2-AMINO-4-(MORPHOLINE-4-SULFONYL)-PHENOL. (n.d.). ChemicalBook.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • 95-84-1|2-Amino-4-methylphenol|BLD Pharm. (n.d.). BLD Pharm.
  • Computational studies on the IR and NMR spectra of 2-aminophenol | Request PDF. (2025).
  • Synthetic method of 2-amino-4-(ethylsulfonyl) phenol. (n.d.).
  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025). MDPI.
  • 2-Amino-4-methylphenol, 98% 50 g. (n.d.). Thermo Fisher Scientific.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). MDPI.
  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. (2025). MDPI.
  • Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). (n.d.). Cheméo.
  • Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. (n.d.). Der Pharma Chemica.
  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural M
  • 17.11: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.

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Technical Whitepaper: Safety, Handling, and Stability of 2-Amino-4-(4-morpholinyl)Phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Safety Data Sheet (SDS) & Technical Handling Guide for 2-Amino-4-(4-morpholinyl)Phenol Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Compound Identity

Status: Research Grade / Novel Intermediate Primary Application: Oxidative coupling precursor (hair dye chemistry), antitubercular prodrug scaffolds (MymA bioactivation), and heterocyclic synthesis.

This guide moves beyond the standard 16-section SDS to provide a risk-based operational framework. 2-Amino-4-(4-morpholinyl)phenol is a meta-substituted aminophenol derivative . Its safety profile is dominated by its high susceptibility to auto-oxidation and its potential as a strong skin sensitizer (pro-hapten).

Chemical Identification
ParameterDetail
Chemical Name 2-Amino-4-(morpholin-4-yl)phenol
Synonyms 4-Morpholino-2-aminophenol; 4-(4-Morpholinyl)-2-aminophenol
CAS Number Research Grade / Non-Listed (Closest structural analogues: 2-Amino-4-chlorophenol [95-85-2]; Morpholine [110-91-8])
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
SMILES Oc1c(N)cc(N2CCOCC2)cc1
InChIKey XXLCGXCNVZUYOA-UHFFFAOYSA-N
Appearance Off-white to beige powder (darkens to violet/brown upon oxidation)
Solubility DMSO (>20 mg/mL), Ethanol, Methanol.[1][2][3][4] Poorly soluble in water (neutral pH).

Toxicological Profile & Mechanistic Hazards (The "Why")

The Haptenization Mechanism (Skin Sensitization)

Like many aminophenols, this compound is not an allergen in its native state. It acts as a pro-hapten . Upon exposure to air or metabolic oxidation (epidermal enzymes), it converts into a reactive quinone imine species. This electrophilic intermediate covalently binds to nucleophilic amino acid residues (cysteine, lysine) on skin proteins, triggering a T-cell mediated immune response (Type IV Hypersensitivity).

Hazard Classification (GHS / CLP):

  • Skin Sens. 1 (H317): May cause an allergic skin reaction.[5]

  • Eye Irrit. 2 (H319): Causes serious eye irritation.[5]

  • Muta. 2 (H341): Suspected of causing genetic defects (Precautionary classification for novel aminophenols).

  • Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.

Visualization: Sensitization Pathway

The following diagram illustrates the oxidative activation pathway that necessitates strict PPE.

SensitizationMechanism Compound 2-Amino-4-(4-morpholinyl)Phenol (Pro-Hapten) Oxidation Auto-oxidation / Metabolic Activation (Air/Enzymes) Compound->Oxidation Intermediate Reactive Quinone Imine (Electrophile) Oxidation->Intermediate -2H Binding Covalent Binding to Skin Proteins (Haptenization) Intermediate->Binding + Protein-SH/-NH2 Immune T-Cell Proliferation (Sensitization) Binding->Immune

Caption: Mechanism of Action for Skin Sensitization.[6] The morpholine ring stabilizes the molecule sterically but does not prevent the oxidation of the aminophenol core.

Advanced Handling & Exposure Control Protocols

Stability & Storage (The "Self-Validating" System)

The primary operational risk is oxidative degradation . A degraded sample not only fails in synthesis but increases the concentration of reactive sensitizers.

  • Storage Atmosphere: Argon or Nitrogen (Inert).

  • Temperature: -20°C (Long term) or 2-8°C (Active use).

  • Container: Amber glass with Teflon-lined cap.

  • Validation:

    • Visual Check: White/Beige = Good. Purple/Brown = Oxidized (Discard).

    • TLC/LCMS: Check for dimer formation (azo/azoxy species) prior to critical experiments.

Engineering Controls & PPE

Due to the unknown potency of the sensitizer, standard nitrile gloves are insufficient for prolonged handling.

Protection LayerSpecificationRationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Prevents inhalation of dust/aerosols.
Dermal (Primary) Double Gloving: Nitrile (Outer) + Laminate (Inner)Aminophenols can permeate thin nitrile.
Ocular Chemical Splash GogglesPowder is an eye irritant; dust hazard.
Clothing Tyvek® Lab Coat (Closed wrist)Prevents dust settling on street clothes.
Experimental Workflow: Solubilization & Weighing

This workflow minimizes exposure and ensures compound integrity.

HandlingWorkflow Storage 1. Remove from -20°C Storage (Equilibrate to RT in Desiccator) Weighing 2. Weighing (Inside Fume Hood) Use Anti-static Gun Storage->Weighing Prevent Condensation Solvent 3. Solubilization (DMSO or Degassed EtOH) Weighing->Solvent Minimize Dust Waste 5. Disposal (Solid Toxic Waste) Weighing->Waste Spills Usage 4. Immediate Usage (Do not store solution > 24h) Solvent->Usage Avoid Oxidation Usage->Waste

Caption: Operational workflow to maintain compound stability and user safety during preparation.

Emergency Response & Environmental Fate

Spill Cleanup Strategy

Do not use water initially, as this spreads the contaminant.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don full PPE (Double gloves, N95/P100 respirator if outside hood).

  • Contain: Cover spill with a dry absorbent pad or vermiculite.

  • Deactivate: Wipe the area with a 10% Sodium Ascorbate solution (antioxidant) followed by mild soap. This prevents the formation of colored oxidation products on surfaces.

Environmental Fate
  • Aquatic Toxicity: The morpholine moiety renders the compound relatively water-soluble compared to other aromatics, increasing mobility. It is toxic to aquatic organisms (estimated LC50 < 10 mg/L).

  • Disposal: Incineration is the only acceptable method. Do not pour down drains.[5] The nitrogen/sulfur content requires high-temperature incineration with scrubber systems.

References

  • Synthesis & Bioactivity

    • Cleghorn, L. A. T., et al. (2022). "MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis."[7] Journal of Medicinal Chemistry. (Describes the synthesis and usage of 2-amino-4-morpholinophenol as a precursor).

  • Mechanism of Sensitization

    • Scientific Committee on Consumer Safety (SCCS).[8] (2013).[5][9] "Opinion on the safety of oxidative hair dye substances." (General mechanistic reference for aminophenol/quinone imine sensitization).

  • Chemical Structure Validation

    • PubChem Database. "Compound Summary: 2-Amino-4-morpholinophenol (Analogues)."
  • Morpholine Safety Data

    • European Chemicals Agency (ECHA).[10] "Registration Dossier - Morpholine." (Used for read-across toxicity data regarding the morpholine ring).

Sources

Technical Monograph: The Role of 2-Amino-4-(4-morpholinyl)phenol in Oxidative Dye Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-amino-4-(4-morpholinyl)phenol , a specialized intermediate in oxidative dye chemistry. It addresses the molecule's mechanistic behavior, formulation stability, and safety profile, tailored for researchers in cosmetic science and drug development.

Executive Summary

2-Amino-4-(4-morpholinyl)phenol (CAS: Dependent on specific isomer/salt, structurally analogous to 4-morpholino-2-aminophenol) represents a class of substituted o-aminophenols utilized as reaction modifiers and couplers in oxidative systems. Unlike simple aminophenols, the incorporation of a morpholine moiety at the para-position (relative to the hydroxyl group) fundamentally alters the molecule's electronic properties, solubility profile, and coupling regiochemistry.

This guide delineates its function as a sterically hindered coupler that prevents non-specific polymerization while enhancing the chromaticity and wash-fastness of the resulting indoaniline or phenoxazine chromophores.

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule consists of a phenol ring substituted with an amino group at the ortho (C2) position and a morpholine ring at the para (C4) position.

  • Core Scaffold: o-Aminophenol (2-aminophenol).

  • Auxochrome: The morpholine group acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density of the aromatic ring.

  • Steric Blockade: The bulky morpholine ring at C4 blocks the position typically most reactive to electrophilic attack in simple phenols, forcing coupling reactions to occur at alternative sites (C5 or C6).

Physicochemical Profile
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~194.23 g/mol Moderate size reduces transdermal penetration compared to smaller precursors.
pKa (Amino) ~4.5 - 5.5Remains largely unprotonated at alkaline dyeing pH (9.0–10.0), facilitating oxidation.
Solubility AmphiphilicThe morpholine ether oxygen confers water solubility, while the ring provides lipophilicity for hair fiber penetration.
Oxidation Potential Low (< 0.5 V vs SHE)Readily oxidizes in the presence of H₂O₂ or atmospheric oxygen.

Part 2: Mechanistic Role in Oxidative Coupling

In oxidative dye systems (e.g., permanent hair coloring), color is generated in situ via the reaction of a Primary Intermediate (Developer) and a Coupler .[1]

Reaction Pathway

2-Amino-4-(4-morpholinyl)phenol functions primarily as a Coupler or a Co-Developer . Due to the blocked para-position, it cannot form simple quinone diimines in the same manner as p-phenylenediamine (PPD). Instead, it participates in cross-coupling reactions.

Step 1: Activation

Under alkaline conditions (pH 9–10) and in the presence of an oxidant (


), the primary intermediate (e.g., PPD) is oxidized to a reactive quinone diimine (QDI) .
Step 2: Nucleophilic Attack

The 2-amino-4-(4-morpholinyl)phenol acts as a nucleophile. The electron-rich C5 position (activated by the ortho-amino and para-morpholine groups) attacks the electrophilic QDI.

Step 3: Chromophore Formation

The resulting leuco-dye oxidizes further to form a stable Indoaniline or Phenoxazine dye. The morpholine group induces a bathochromic shift , typically yielding deep violet, blue-grey, or muted red tones depending on the primary intermediate used.

Visualization of Signaling Pathway

The following diagram illustrates the oxidative coupling mechanism, highlighting the critical role of the morpholine blockade.

OxidativeCoupling cluster_morph Morpholine Effect Start Primary Intermediate (e.g., PPD) QDI Quinone Diimine (Electrophile) Start->QDI 2e- Oxidation Oxidant Oxidant (H2O2, pH 9.5) Oxidant->QDI Complex Leuco-Indoaniline Intermediate QDI->Complex Coupling at C5 Coupler 2-Amino-4-(4-morpholinyl)phenol (Nucleophile) Coupler->Complex Nucleophilic Attack FinalDye Stable Chromophore (Violet/Blue Indoaniline) Complex->FinalDye Final Oxidation

Figure 1: Mechanistic pathway of oxidative coupling involving 2-amino-4-(4-morpholinyl)phenol. The morpholine group directs regioselectivity.

Part 3: Formulation & Stability Protocols

For researchers developing dye formulations or drug assays involving this scaffold, stability is the critical variable.

Stability Challenges
  • Auto-oxidation: The electron-rich nature of the morpholine-phenol system makes it prone to premature oxidation in air, leading to "tarring" (formation of dark, insoluble polymers) before application.

  • pH Sensitivity: At acidic pH (< 6.0), the morpholine nitrogen protonates, deactivating the ring and inhibiting coupling.

Stabilization Protocol (Self-Validating)

To ensure reproducible experimental results, the following formulation protocol is recommended. This system is self-validating: if the solution turns dark brown immediately, the antioxidant system has failed.

Reagents:

  • Solvent: Deionized water/Ethanol (70:30).

  • Antioxidant: Sodium Sulfite (

    
    ) or Ascorbic Acid.
    
  • Alkalizer: Monoethanolamine (MEA) or Ammonia (

    
    ).
    

Step-by-Step Methodology:

  • Deoxygenation: Purge the solvent mixture with Nitrogen (

    
    ) gas for 10 minutes to remove dissolved oxygen.
    
  • Antioxidant Loading: Dissolve Sodium Sulfite (0.2% w/w) before adding the aminophenol. This acts as a sacrificial reductant.

  • Active Addition: Add 2-amino-4-(4-morpholinyl)phenol (1.0% w/w) under stirring. The solution should remain pale yellow or colorless.

  • Alkalization: Adjust pH to 9.5 using MEA.

    • Validation Point: If the solution turns purple/black within 5 minutes, the sulfite load is insufficient.

  • Oxidant Mixing: Immediately prior to application, mix 1:1 with 6%

    
     cream.
    

Part 4: Toxicology & Safety Profile

For drug development professionals, this molecule presents a specific toxicological profile distinct from simple phenylenediamines.

Sensitization & Mutagenicity[2]
  • Sensitization: Like most p- and o-aminophenols, it is a potential skin sensitizer. However, the bulky morpholine group often reduces the sensitization potential compared to smaller molecules like p-aminophenol by hindering haptenization with skin proteins.

  • Mutagenicity: Morpholine-substituted aromatics must be screened for nitrosamine formation. In the presence of nitrosating agents, the morpholine ring can ring-open or N-nitrosate to form N-nitrosomorpholine (a known carcinogen).

    • Constraint: Formulations must be free of nitrosating agents (e.g., nitrites) and stored in air-tight containers.

Drug Metabolism (ADME)

In a pharmaceutical context, the morpholine ring is a common metabolic handle. It is susceptible to:

  • N-oxidation: Forming N-oxides.

  • Ring opening: Oxidative cleavage by CYP450 enzymes.

  • Glucuronidation: Direct conjugation at the phenolic hydroxyl group.

Part 5: References

  • Corbett, J. F. (1969). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists. Link

  • Scientific Committee on Consumer Safety (SCCS). (2013).[2] Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission.[2] Link

  • Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Link

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. Link

Sources

Technical Guide: pKa Values and Ionization of 2-Amino-4-(4-morpholinyl)Phenol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes structural analysis, theoretical pKa derivation, and rigorous experimental protocols.

Executive Summary

2-Amino-4-(4-morpholinyl)phenol is a tri-functionalized aromatic system utilized primarily as an intermediate in oxidative dye coupling and pharmaceutical synthesis. Its physicochemical behavior is governed by three distinct ionization sites: the phenolic hydroxyl group, the primary amine (aniline), and the tertiary morpholine nitrogen.

Understanding the dissociation constants (pKa) of this molecule is critical for:

  • Formulation Stability: Determining the pH range for optimal solubility and oxidation resistance.

  • Bioavailability: Predicting membrane permeability (logD) at physiological pH.

  • Reaction Kinetics: Controlling the nucleophilicity of the amino groups in coupling reactions.

This guide provides a structural analysis of ionization sites, predicted pKa values based on Hammett substituent effects, and validated protocols for experimental determination.

Structural Analysis & Ionization Sites

The molecule consists of a phenol core substituted at the ortho position with a primary amine and at the para position with a morpholine ring (attached via the nitrogen atom).

Functional Group Analysis
Site IDFunctional GroupPositionElectronic CharacterPredicted Behavior
Site A Phenolic Hydroxyl (-OH)C1Weak AcidIonizes to phenoxide anion at basic pH. Destabilized by electron-donating groups (EDGs).
Site B Primary Amine (-NH₂)C2 (ortho)Weak BaseProtonates to -NH₃⁺ at acidic pH. Sterically influenced by the adjacent -OH.
Site C Morpholine Nitrogen (-N<)C4 (para)Weak BaseProtonates to -NH⁺< at acidic pH. The lone pair is partially delocalized into the aromatic ring (aniline-like), lowering basicity compared to aliphatic morpholine.
Substituent Effects (Hammett Principles)
  • Effect on Phenol (Site A): The para-morpholino group is a strong electron donor (+R effect). This increases the electron density on the oxygen, destabilizing the phenoxide anion and increasing the pKa of the phenol (making it less acidic) compared to unsubstituted phenol (pKa 9.99).

  • Effect on Amines (Site B & C): The mutual presence of electron-donating groups on the ring generally increases the basicity of the amine sites compared to their isolated analogs, although the ortho effect between the OH and NH₂ can lead to intramolecular hydrogen bonding, slightly suppressing the pKa of the primary amine.

pKa Values: Predicted & Theoretical

Due to the specific substitution pattern, exact experimental literature values are often proprietary. However, values can be derived with high confidence from structural analogs (2-aminophenol and 4-morpholinophenol).

Estimated Dissociation Constants
Ionization StepEquilibriumEstimated pKaReference Analog
pKa₁ (Basic) Morpholine N-H⁺

N
5.2 ± 0.3 N-Phenylmorpholine (pKa ~4.8) + EDG effect
pKa₂ (Basic) Aniline -NH₃⁺

-NH₂
4.9 ± 0.2 2-Aminophenol (pKa 4.78)
pKa₃ (Acidic) Phenol -OH

-O⁻
10.3 ± 0.3 2-Aminophenol (pKa 9.97) + para-Morpholine donor effect
Species Distribution (Bjerrum Plot Analysis)
  • pH < 4.0: The molecule exists primarily as a Dication (Protonated Morpholine + Protonated Primary Amine). High water solubility.

  • pH 5.5 - 9.0: The molecule exists primarily as a Neutral Species (or Zwitterionic equilibrium). This is the region of minimum solubility (Intrinsic Solubility,

    
    ) and maximum lipophilicity.
    
  • pH > 10.5: The molecule exists as an Anionic Phenoxide . High water solubility, but highly susceptible to oxidative degradation.

Ionization Pathway Diagram

IonizationPathway Figure 1: Stepwise deprotonation sequence of 2-amino-4-(4-morpholinyl)Phenol. Cation Dicationic Form (pH < 4) -NH3+ / -NH+ / -OH MonoCation Monocationic Form (pH ~ 5) -NH2 / -NH+ / -OH (Mixed Species) Cation->MonoCation pKa1 ~ 4.9 Neutral Neutral Form (pH 6-9) -NH2 / -N / -OH (Lipophilic) MonoCation->Neutral pKa2 ~ 5.2 Anion Anionic Form (pH > 10.5) -NH2 / -N / -O- Neutral->Anion pKa3 ~ 10.3

Experimental Methodologies

For precise determination in a drug development context, two complementary methods are recommended.

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable for determining pKa values in the range of 2–12, provided the compound has sufficient solubility (>1 mM).

Reagents:

  • 0.1 M HCl (Standardized)

  • 0.1 M NaOH (Carbonate-free, Standardized)

  • 0.15 M KCl (Ionic Strength Adjuster)

  • Degassed HPLC-grade water (Argon purged)

Protocol:

  • Preparation: Dissolve 10 mg of the compound in 20 mL of 0.15 M KCl solution. If solubility is poor, use a co-solvent system (methanol/water 20:80) and apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.

  • Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl to ensure full protonation.

  • Titration: Titrate with 0.1 M NaOH using an automatic titrator (e.g., Mettler Toledo or Metrohm). Add titrant in increments of 10 µL, allowing for electrode stabilization (dS/dt < 0.5 mV/s).

  • Data Processing: Plot pH vs. Volume of NaOH. Use the Gran Method or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values from the inflection points.

Method B: UV-Vis Spectrophotometric Titration

Ideal for low-solubility compounds or when pKa values are very close. This method relies on the spectral shift (bathochromic/hypsochromic) of the chromophore upon ionization.

Protocol:

  • Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Buffer Preparation: Prepare a series of 15 buffers ranging from pH 2.0 to 12.0 with constant ionic strength (I = 0.1 M).

  • Measurement: Dilute the stock into each buffer (final conc. ~50 µM). Record UV-Vis spectra (200–400 nm).

  • Analysis: Identify the isosbestic points. Plot Absorbance (

    
    ) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    
Experimental Workflow Diagram

Workflow Figure 2: Decision tree for pKa determination workflow. Start Start: Sample Preparation (10mg in 0.15M KCl) SolubilityCheck Check Solubility Start->SolubilityCheck CoSolvent Use MeOH/Water (20:80) Apply Yasuda-Shedlovsky SolubilityCheck->CoSolvent Insoluble Titration Potentiometric Titration (Acidify to pH 2 -> Titrate to pH 12) SolubilityCheck->Titration Soluble CoSolvent->Titration DataAnalysis Data Analysis (Gran Plot / Hyperquad) Titration->DataAnalysis Result Calculate pKa1, pKa2, pKa3 DataAnalysis->Result

Implications for Drug Development

Solubility & Permeability
  • Stomach (pH 1.5): The compound will be fully protonated (Dication). Solubility: High. Permeability: Low.

  • Intestine (pH 6.5 - 7.4): The compound will be largely neutral. Solubility: Low. Permeability: High.

  • Formulation Strategy: To maintain solubility in liquid formulations, the pH must be buffered below 4.0 (using citrate/lactate buffers) or antioxidants (ascorbic acid) must be added to prevent oxidation of the phenoxide form at high pH.

Stability Concerns

Aminophenols are prone to oxidative coupling (formation of quinone imines).

  • Risk Zone: pH > pKa₂ (~5.0). As the amine deprotonates, it becomes nucleophilic.

  • Critical Risk Zone: pH > pKa₃ (~10.3). The phenoxide anion is extremely electron-rich and rapidly oxidizes in air to form dark polymers (dyes).

  • Recommendation: Store analytical standards in acidic media (0.1 M HCl) and protect from light.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5801, 2-Aminophenol. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62339, 4-Phenylmorpholine. Retrieved from [Link]

  • Perrin, D. D., & Dempsey, B. (1974).Buffers for pH and Metal Ion Control. Chapman and Hall.
  • Hansch, C., Leo, A., & Taft, R. W. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.

An In-Depth Technical Guide to the Synthesis of 2-amino-4-(4-morpholinyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of 2-amino-4-(4-morpholinyl)phenol in Modern Chemistry

2-amino-4-(4-morpholinyl)phenol is a key intermediate in the synthesis of a variety of organic molecules, finding significant application in the formulation of oxidative hair dyes and as a building block in medicinal chemistry.[1][2][3] Its unique structure, featuring a reactive aminophenol core coupled with a morpholine moiety, imparts desirable properties for the generation of a spectrum of colors and allows for further molecular elaboration. The strategic importance of this compound necessitates the development of efficient, scalable, and robust synthetic pathways. This guide provides a comprehensive review of the primary synthetic routes to 2-amino-4-(4-morpholinyl)phenol, offering a critical analysis of each methodology from both a chemical and practical standpoint for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of 2-amino-4-(4-morpholinyl)phenol

The synthesis of this target molecule can be approached through several strategic disconnections. This guide will focus on three principal and logically sound synthetic pathways:

  • Pathway 1: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This is a highly convergent and industrially viable route that commences with the reaction of a suitably activated halo-nitrophenol with morpholine, followed by the reduction of the nitro group.

  • Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination. This modern cross-coupling methodology offers a direct approach to the formation of the aryl-nitrogen bond between a functionalized aminophenol precursor and morpholine.

  • Pathway 3: Classical Nitration and Reduction of a Morpholinyl Phenol Precursor. This traditional route involves the initial synthesis of 4-(4-morpholinyl)phenol, followed by a regioselective nitration and subsequent reduction of the nitro group.

Each of these pathways will be discussed in detail, including their underlying mechanisms, experimental considerations, and a comparative analysis of their respective advantages and disadvantages.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This pathway is arguably the most established and efficient route for the large-scale production of 2-amino-4-(4-morpholinyl)phenol. The strategy relies on the activation of an aromatic ring towards nucleophilic attack by the presence of a strongly electron-withdrawing group, typically a nitro group, positioned ortho or para to a leaving group.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination process. In the first, rate-determining step, the nucleophile (morpholine) attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized Meisenheimer complex. The presence of the ortho-nitro group is crucial for the stabilization of this intermediate by delocalizing the negative charge. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Proposed Synthetic Scheme

SNAr_Pathway A 4-Fluoro-2-nitrophenol C 4-(4-Morpholinyl)-2-nitrophenol A->C SNA_r Base, Solvent (e.g., DMSO, DMF) Heat B Morpholine E 2-Amino-4-(4-morpholinyl)phenol C->E Reduction D Reducing Agent (e.g., H2/Pd-C, Na2S, Fe/HCl)

Caption: Proposed synthesis of 2-amino-4-(4-morpholinyl)phenol via the SNAr pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Morpholinyl)-2-nitrophenol

  • Reaction Setup: To a stirred solution of 4-fluoro-2-nitrophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is added morpholine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5 eq.).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 4-(4-Morpholinyl)-2-nitrophenol

  • Catalytic Hydrogenation (Preferred Method): 4-(4-Morpholinyl)-2-nitrophenol (1.0 eq.) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on activated carbon (10% Pd/C, 1-5 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature with vigorous stirring. The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

  • Chemical Reduction: Alternatively, chemical reducing agents can be employed. For instance, the nitro compound can be reduced using sodium sulfide (Na2S) in an aqueous or alcoholic solution, or with iron powder in the presence of an acid like hydrochloric acid or acetic acid.[4]

  • Work-up and Purification: After the reaction is complete, the catalyst (if used) is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to afford the crude product. Purification can be achieved by recrystallization or column chromatography to yield pure 2-amino-4-(4-morpholinyl)phenol.

Advantages and Disadvantages of the SNAr Pathway
AdvantagesDisadvantages
High yields and purity of the final product.The use of nitro compounds requires careful handling due to their potential explosive nature.
Readily available and relatively inexpensive starting materials.The reduction step may require specialized equipment for catalytic hydrogenation.
Well-established and scalable reaction conditions.Potential for side reactions if the reaction conditions are not carefully controlled.
The reaction is often highly regioselective.

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a direct route to the target molecule from a pre-functionalized aminophenol derivative.[5][6][7]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Proposed Synthetic Scheme

Buchwald_Hartwig_Pathway A 4-Bromo-2-aminophenol (or protected derivative) D 2-Amino-4-(4-morpholinyl)phenol A->D Buchwald-Hartwig Coupling B Morpholine C Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos, BINAP) Base (e.g., Cs2CO3, K3PO4)

Caption: Proposed synthesis of 2-amino-4-(4-morpholinyl)phenol via the Buchwald-Hartwig amination pathway.

Detailed Experimental Protocol
  • Protection of the Phenolic Hydroxyl Group (if necessary): The free hydroxyl group of 4-bromo-2-aminophenol may interfere with the catalytic cycle. Therefore, it is often advantageous to protect it with a suitable protecting group (e.g., methoxymethyl (MOM) or benzyl (Bn)) prior to the coupling reaction.

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a mixture of the protected 4-bromo-2-aminophenol (1.0 eq.), morpholine (1.2-1.5 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-5 mol%), a suitable phosphine ligand like Xantphos, BINAP, or DavePhos (1.2-2.0 eq. relative to Pd), and a base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) (1.5-2.0 eq.) is suspended in an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up and Deprotection: After cooling to room temperature, the reaction mixture is filtered through celite to remove the catalyst. The filtrate is then subjected to an aqueous work-up. If a protecting group was used, it is removed under appropriate conditions (e.g., acidic hydrolysis for MOM group, hydrogenolysis for Bn group).

  • Purification: The final product is purified by column chromatography or recrystallization.

Advantages and Disadvantages of the Buchwald-Hartwig Pathway
AdvantagesDisadvantages
High functional group tolerance.The cost of palladium catalysts and specialized phosphine ligands can be high.
Direct C-N bond formation in a single step (after protection/deprotection).The reaction is sensitive to air and moisture, requiring inert atmosphere techniques.
Generally provides good to excellent yields.Optimization of the catalyst, ligand, and base combination may be required for a specific substrate.
Milder reaction conditions compared to some classical methods.Potential for catalyst poisoning by certain functional groups.

Pathway 3: Classical Nitration and Reduction of a Morpholinyl Phenol Precursor

This pathway represents a more traditional approach to the synthesis of the target molecule. It involves the initial preparation of 4-(4-morpholinyl)phenol, followed by a regioselective nitration at the 2-position and subsequent reduction of the nitro group.

Mechanistic Rationale

The key steps in this pathway are electrophilic aromatic substitution (nitration) and reduction. The hydroxyl and morpholinyl groups are both activating and ortho-, para-directing. However, the bulky morpholino group may sterically hinder the ortho positions, potentially favoring nitration at the position ortho to the hydroxyl group. The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis.

Proposed Synthetic Scheme

Classical_Pathway A 4-(4-Morpholinyl)phenol C 4-(4-Morpholinyl)-2-nitrophenol A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) E 2-Amino-4-(4-morpholinyl)phenol C->E Reduction D Reducing Agent (e.g., H2/Pd-C, SnCl2/HCl)

Caption: Proposed synthesis of 2-amino-4-(4-morpholinyl)phenol via the classical nitration and reduction pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Morpholinyl)phenol

This intermediate can be prepared via the Buchwald-Hartwig amination of 4-bromophenol with morpholine or through the SNAr reaction of 4-fluoronitrobenzene with morpholine followed by reduction of the nitro group and diazotization/hydrolysis of the resulting aniline.

Step 2: Nitration of 4-(4-Morpholinyl)phenol

  • Reaction Setup: 4-(4-Morpholinyl)phenol (1.0 eq.) is dissolved in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, and cooled in an ice bath.

  • Nitration: A nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the cooled solution while maintaining a low temperature (0-10 °C) to control the exothermicity and regioselectivity of the reaction.

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred for a specified period and then carefully poured onto crushed ice. The precipitated product, 4-(4-morpholinyl)-2-nitrophenol, is collected by filtration, washed with cold water, and dried.

Step 3: Reduction of 4-(4-Morpholinyl)-2-nitrophenol

This step is identical to the reduction step described in Pathway 1. Catalytic hydrogenation is the preferred method for its cleanliness and high yield.

Advantages and Disadvantages of the Classical Pathway
AdvantagesDisadvantages
Utilizes well-established and fundamental organic reactions.The nitration step can lead to the formation of regioisomers, complicating purification.
Starting materials can be relatively inexpensive.The use of strong acids in the nitration step requires careful handling and disposal.
Can be adapted for large-scale synthesis.The overall yield may be lower due to the multi-step nature and potential for side reactions.
The synthesis of the starting 4-(4-morpholinyl)phenol adds to the overall step count.

Comparative Analysis and Conclusion

PathwayKey FeaturesYieldScalabilityCost-EffectivenessSafety Considerations
1. SNAr & Reduction Convergent, reliable, and high-yielding.Generally highExcellentGoodHandling of nitro compounds.
2. Buchwald-Hartwig Direct C-N bond formation, high functional group tolerance.Good to excellentGood, but catalyst cost can be a factor.Moderate to highRequires inert atmosphere; expensive catalysts.
3. Classical Nitration & Reduction Traditional, uses basic reagents.Variable, can be moderate to good.GoodExcellentUse of strong acids; potential for runaway reactions.

For industrial-scale production, the SNAr and subsequent reduction pathway (Pathway 1) is often the most economically viable and efficient method. Its high yields, scalability, and the use of relatively inexpensive starting materials make it an attractive choice.

The Buchwald-Hartwig amination (Pathway 2) offers a more elegant and direct approach, particularly for the synthesis of analogs and in a research and development setting where functional group tolerance is paramount. The higher cost of catalysts may be a limiting factor for large-scale manufacturing.

The classical nitration and reduction pathway (Pathway 3) , while feasible, presents challenges in terms of regioselectivity during the nitration step, which can impact the overall yield and purity of the final product. However, its reliance on fundamental and inexpensive reagents makes it a valuable alternative, especially if the regioselectivity can be optimized.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of production, cost constraints, available equipment, and the need for analog synthesis. Each pathway offers a valid and chemically sound approach to the synthesis of the valuable intermediate, 2-amino-4-(4-morpholinyl)phenol.

References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (URL not available)
  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (URL not available)
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (URL not available)
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (URL not available)
  • US4647663A - Synthesis of morpholine - Google P
  • US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google P
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. [Link]

  • 2-Aminophenol derivatives and process for their preparation - European Patent Office - Googleapis.com. [Link]

  • CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google P
  • Method for preparing 2-amino-4-chloro-5-nitrophenol - Eureka | Patsnap. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL not available)
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]

  • Morpholine synthesis - Organic Chemistry Portal. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

  • Oxidative hair dye compositions - European Patent Office - EP 0891765 A2 - Googleapis.com. [Link]

  • Formulation of hair dye.pptx. (URL not available)
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

  • Computational studies on the IR and NMR spectra of 2-aminophenol | Request PDF. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL not available)
  • EP2476407A1 - Methods for preparing hair coloring compositions - Google P
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL not available)
  • Structure Determination of Organic Compounds - UNL. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC. [Link]

  • Heterocyclic Derivatives of 2-Amino-4-nitrophenol - ResearchGate. [Link]

  • Rapid preparation of polydopamine coating as a multifunctional hair dye - PMC. [Link]

  • Researchers develop a new way to create a spectrum of natural-looking hair colors. [Link]

  • Reduction of 4-Nitrophenol to 4-Aminophenol - University of Canterbury. [Link]

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Methodological & Application

HPLC method development for 2-amino-4-(4-morpholinyl)Phenol detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-amino-4-(4-morpholinyl)phenol (also known as 2-amino-4-morpholinophenol or 3-amino-4-hydroxyphenylmorpholine). This compound, a substituted aminophenol often utilized as a coupler in oxidative hair dye formulations, presents specific analytical challenges: rapid oxidative degradation , amphoteric ionization , and silanol interaction due to the basic morpholine moiety.

This protocol prioritizes sample stability and peak symmetry , employing a self-validating system rooted in physicochemical logic.

Physicochemical Profiling & Mechanistic Logic

Effective separation requires understanding the analyte's behavior in solution. 2-amino-4-(4-morpholinyl)phenol contains three functional groups that dictate its chromatographic behavior:

Functional GroupApprox. pKaCharge State at pH 3.0Charge State at pH 7.0Charge State at pH 10.0
Phenol (-OH) ~10.0NeutralNeutralAnionic (Deprotonated)
Aniline (-NH₂) ~4.5 - 5.0Cationic (+)NeutralNeutral
Morpholine (N) ~5.0 - 6.0*Cationic (+)NeutralNeutral

*Note: While isolated morpholine has a pKa ~8.3, the N-phenyl substitution significantly lowers the pKa due to resonance delocalization into the aromatic ring.

The "Morpholine Challenge"

The morpholine nitrogen, even with reduced basicity, can interact with residual silanols on silica-based columns, leading to severe peak tailing . Furthermore, the simultaneous presence of an electron-donating amine and hydroxyl group makes the phenyl ring highly susceptible to oxidation, forming quinone imines (browning of solution).

Core Directive for Method Development:

  • Stabilization: All aqueous solvents must contain an antioxidant.

  • Silanol Suppression: Use a high-purity, base-deactivated column or a high-pH mobile phase.

Method Development Strategy (Decision Matrix)

The following decision tree outlines the logical pathway for selecting the stationary and mobile phases based on available instrumentation.

MethodStrategy Start Select HPLC Conditions ColumnType Column Availability? Start->ColumnType StandardC18 Standard Silica C18 (pH limit 2-8) ColumnType->StandardC18 Standard Lab HybridC18 Hybrid C18 (e.g., XBridge) (pH limit 1-12) ColumnType->HybridC18 Advanced Lab LowPH Low pH Method (pH 2.5) + Ion Pairing StandardC18->LowPH Suppress Silanols via H+ HighPH High pH Method (pH 9.5) Ammonium Bicarbonate HybridC18->HighPH Neutralize Amine Result1 Good Retention Risk: Tailing LowPH->Result1 Result2 Excellent Peak Shape Best for Basic Amines HighPH->Result2

Figure 1: Strategic decision matrix for column and pH selection. High pH is preferred for morpholine derivatives to neutralize the basic nitrogen, eliminating tailing.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Critical Step)

Failure to follow this step results in data loss due to oxidation.

Reagents:

  • Antioxidant Stock: 10 mg/mL Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid in water. Prepare fresh daily.

  • Diluent: 0.1% Formic Acid in Water/Acetonitrile (90:10) containing 0.5 mg/mL Ascorbic Acid.

Procedure:

  • Weigh 10 mg of 2-amino-4-(4-morpholinyl)phenol standard.

  • Immediately dissolve in 10 mL of Diluent . (Do not use pure methanol or water without antioxidant).

  • Sonicate for 5 minutes max (excess heat promotes degradation).

  • Store in amber vials at 4°C. Analyze within 24 hours.

Protocol B: Chromatographic Conditions (Recommended)

This method uses a Hybrid C18 column at High pH . This is the "Gold Standard" for morpholine derivatives as it deprotonates the basic nitrogen, increasing retention and improving symmetry.

ParameterCondition
Column Waters XBridge C18 or Agilent Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with Ammonia
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 - 10 µL
Detection UV-DAD at 280 nm (Reference 360 nm)

Gradient Program:

  • 0.0 min: 95% A / 5% B

  • 10.0 min: 60% A / 40% B

  • 12.0 min: 5% A / 95% B (Wash)

  • 15.0 min: 5% A / 95% B

  • 15.1 min: 95% A / 5% B (Re-equilibration)

  • 20.0 min: End

Protocol C: Alternative Conditions (Standard Silica C18)

If a high-pH resistant column is unavailable, use this ion-suppression method.

  • Column: Agilent Zorbax Eclipse Plus C18 (Base Deactivated).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Methanol.[1]

  • Note: At pH 3.0, the morpholine is protonated. Retention will be lower. If tailing occurs, add 5 mM Sodium Octanesulfonate (Ion-Pairing Agent) to Mobile Phase A.

Validation Parameters & Acceptance Criteria

To ensure the method is "self-validating," monitor the following system suitability parameters before every run.

ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (Tf) < 1.5Replace column or increase buffer strength.
Precision (RSD) < 2.0% (n=6)Check injector or sample stability (oxidation).
Resolution (Rs) > 2.0 (from impurities)Adjust gradient slope.
LOD / LOQ ~0.05 µg/mL / 0.15 µg/mLIncrease injection volume or switch to 254 nm.
Degradation Check (Self-Validation)

Inject the standard solution at T=0 and T=4 hours.

  • Pass: Area difference < 2%.

  • Fail: Area decreases and a new peak appears (likely at higher retention time, corresponding to the quinone/dimer). Action: Increase antioxidant concentration in the diluent.

Troubleshooting Guide

Issue: Peak Splitting or Shoulder
  • Cause: Sample solvent mismatch. The analyte is dissolved in 100% organic while the starting mobile phase is 95% aqueous.

  • Solution: Dissolve sample in the starting mobile phase (or the specific Diluent described in Protocol A).

Issue: Progressive Loss of Signal
  • Cause: Oxidation in the autosampler.

  • Solution: Ensure the autosampler is cooled to 4°C. Use amber vials. Verify Ascorbic Acid presence.

Issue: Late Eluting "Ghost" Peaks
  • Cause: Carryover of the hydrophobic oxidation products (azo dimers).

  • Solution: Ensure the gradient wash step (95% B) is long enough (at least 3 minutes).

References

  • PubChem. (n.d.). 2-Amino-4-methylphenol (Analogous Aminophenol Structure & Properties). National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC. Retrieved from [Link]

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Application Notes and Protocols for the Oxidative Coupling of 2-Amino-4-(4-morpholinyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the oxidative coupling reactions of 2-amino-4-(4-morpholinyl)phenol, a versatile building block in medicinal chemistry and materials science. The resulting phenoxazinone derivatives are of significant interest due to their diverse biological activities and applications as dyes and fluorescent probes.[1] This document offers detailed protocols for both enzyme-catalyzed and transition-metal-catalyzed procedures, elucidates the underlying reaction mechanisms, and provides guidance on the characterization of the final products.

Introduction: The Significance of Morpholinyl-Substituted Phenoxazinones

Phenoxazinones are a class of heterocyclic compounds that form the core structure of various natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, and anticancer properties.[1] The introduction of a morpholine substituent onto the phenoxazinone scaffold can enhance pharmacokinetic properties, such as solubility and metabolic stability, making these derivatives particularly attractive for drug discovery programs.

The oxidative coupling of substituted 2-aminophenols is a primary and efficient method for the synthesis of the 2-aminophenoxazinone core.[1] This reaction involves the dimerization of the 2-aminophenol precursor through an oxidative process, which can be achieved using various chemical oxidants or, more elegantly, through catalysis by enzymes or transition metal complexes. The electron-donating nature of the morpholino group at the C4 position of the starting phenol is anticipated to facilitate the initial oxidation step, making 2-amino-4-(4-morpholinyl)phenol a reactive substrate for this transformation.

Reaction Mechanism: The Path to Phenoxazinone Formation

The oxidative coupling of 2-aminophenols to form 2-aminophenoxazin-3-ones is a well-studied transformation that proceeds through a series of oxidation and condensation steps. The generally accepted mechanism involves the initial oxidation of the 2-aminophenol to an o-quinone imine intermediate. This highly reactive species then undergoes a cascade of reactions, ultimately leading to the tricyclic phenoxazinone structure.

The reaction can be catalyzed by various systems, including copper-containing enzymes like laccase or synthetic transition metal complexes.[2] These catalysts facilitate the initial single-electron oxidation of the phenolic substrate.

The proposed mechanistic pathway is as follows:

  • Initial Oxidation: The 2-aminophenol is oxidized to a phenoxy radical.

  • Formation of the o-Quinone Imine: A second oxidation step yields the key o-quinone imine intermediate.

  • Michael Addition: A second molecule of the 2-aminophenol acts as a nucleophile and attacks the o-quinone imine via a Michael-type addition.

  • Intramolecular Cyclization and Further Oxidation: The resulting adduct undergoes intramolecular cyclization and subsequent oxidation to form the final 2-aminophenoxazin-3-one product.

Oxidative Coupling Mechanism sub 2-Amino-4-morpholinylphenol rad Phenoxy Radical sub->rad Oxidation qi o-Quinone Imine rad->qi Oxidation dimer Dimeric Adduct qi->dimer + 1 eq. Substrate (Michael Addition) prod 2-Amino-7-morpholinyl- 3H-phenoxazin-3-one dimer->prod Cyclization & Oxidation

Caption: Proposed mechanism for the oxidative coupling of 2-amino-4-(4-morpholinyl)phenol.

Experimental Protocols

Two detailed protocols are provided below: a biocatalytic method using laccase and a transition-metal-catalyzed approach with a copper(II) complex. The choice of method may depend on the desired reaction conditions (e.g., "green" chemistry considerations) and the availability of reagents.

Protocol 1: Laccase-Catalyzed Aerobic Oxidation

This protocol utilizes the enzyme laccase for a green and highly selective synthesis under mild conditions, using air as the terminal oxidant.[2][3][4][5][6]

Materials:

  • 2-Amino-4-(4-morpholinyl)phenol

  • Laccase from Trametes versicolor (≥ 0.5 U/mg)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Methanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Air pump or balloon

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-amino-4-(4-morpholinyl)phenol (1.0 mmol, 194.23 mg) in 50 mL of 0.1 M sodium acetate buffer (pH 5.0).

  • Add laccase (50 mg, ≥ 25 units) to the solution.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere or with an air-filled balloon attached to the flask, for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion of the reaction, quench by adding 50 mL of methanol and stir for 10 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired 2-amino-7-morpholinyl-3H-phenoxazin-3-one.

Protocol 2: Copper(II)-Catalyzed Aerobic Oxidation

This protocol employs a readily available copper(II) catalyst and is suitable for a broader range of solvents.[7]

Materials:

  • 2-Amino-4-(4-morpholinyl)phenol

  • Copper(II) chloride (CuCl₂)

  • Methanol

  • Triethylamine (Et₃N)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Oxygen balloon

Procedure:

  • To a 50 mL round-bottom flask, add 2-amino-4-(4-morpholinyl)phenol (1.0 mmol, 194.23 mg), CuCl₂ (0.1 mmol, 13.4 mg), and 20 mL of methanol.

  • Add triethylamine (2.0 mmol, 0.28 mL) to the mixture.

  • Fit the flask with an oxygen-filled balloon and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-amino-7-morpholinyl-3H-phenoxazin-3-one.

Experimental_Workflow start Start dissolve Dissolve 2-amino-4-morpholinylphenol in appropriate solvent start->dissolve add_catalyst Add Catalyst (Laccase or CuCl₂) dissolve->add_catalyst react Stir under Aerobic Conditions (Air or O₂ balloon) add_catalyst->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the oxidative coupling reaction.

Product Characterization

The expected product of the oxidative dimerization of 2-amino-4-(4-morpholinyl)phenol is 2-amino-7-morpholinyl-3H-phenoxazin-3-one .

Table 1: Physicochemical and Spectroscopic Data for 2-amino-7-morpholinyl-3H-phenoxazin-3-one

PropertyExpected Value
Molecular FormulaC₁₆H₁₅N₃O₃
Molecular Weight297.31 g/mol
AppearanceRed to dark-colored solid
¹H NMR (400 MHz, DMSO-d₆)
δ (ppm)
~7.5-7.7 (m, 1H)Aromatic CH
~7.3-7.5 (m, 1H)Aromatic CH
~6.8-7.0 (m, 2H)Aromatic CH & NH₂
~6.2-6.4 (s, 1H)Aromatic CH
~3.7-3.9 (t, 4H)Morpholine CH₂-O
~3.1-3.3 (t, 4H)Morpholine CH₂-N
¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm)
~181C=O
~150C-NH₂
~148-149Aromatic C-O & C-N
~142-144Aromatic C-N
~130-135Aromatic C
~115-125Aromatic CH
~100-105Aromatic CH
~66Morpholine CH₂-O
~48Morpholine CH₂-N
Mass Spectrometry (ESI+)
[M+H]⁺m/z 298.12

Note: The predicted NMR chemical shifts are estimates based on the phenoxazinone core and known values for the morpholine substituent. Actual values may vary.[8][9]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or the amount of catalyst. For the copper-catalyzed reaction, ensure that the oxygen supply is adequate. The purity of the starting material is also crucial.

  • Side Products: Over-oxidation or polymerization can lead to the formation of side products.[10] Monitoring the reaction closely by TLC or LC-MS can help to determine the optimal reaction time to maximize the yield of the desired product.

  • Catalyst Deactivation: In the case of the laccase-catalyzed reaction, the enzyme may lose activity over time. If the reaction stalls, adding a fresh portion of the enzyme may be beneficial.

  • Solubility: 2-Amino-4-(4-morpholinyl)phenol and its product may have limited solubility in certain solvents. For the laccase reaction, which is typically performed in an aqueous buffer, the addition of a co-solvent like methanol or DMSO might be necessary if solubility is an issue.

Conclusion

The oxidative coupling of 2-amino-4-(4-morpholinyl)phenol is a robust and efficient method for the synthesis of the corresponding phenoxazinone derivative. Both biocatalytic and transition-metal-catalyzed approaches offer viable routes to this valuable compound. The protocols and characterization data provided in these application notes should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the exploration of the potential of this and related morpholinyl-substituted phenoxazinones.

References

  • Michałowska, A. et al. Laccase-mediated synthesis of a phenoxazine compound with antioxidative and dyeing properties--the optimisation process.
  • Pereira, L. et al. Towards the rational biosynthesis of substituted phenazines and phenoxazinones by laccases. Green Chemistry11, 1176-1184 (2009).
  • D'Annibale, A. et al. Laccase-mediated synthesis of bioactive natural products and their analogues. Natural Product Reports39, 1143-1175 (2022).
  • Riva, S. & Danieli, B. Laccases: Versatile Biocatalysts for the Synthesis of Heterocyclic Cores. Molecules26, 3573 (2021).
  • Bruyneel, F., Payen, O., Rescigno, A., Tinant, B. & Marchand-Brynaert, J. Laccase-Mediated Synthesis of Novel Substituted Phenoxazine Chromophores Featuring Tuneable Water Solubility. Chemistry – A European Journal15, 8283-8295 (2009).
  • Silverstein, R. M., Webster, F. X. & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed. (Wiley, 2005).
  • Mandal, D. et al. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry40, 7945-7956 (2016).
  • Katritzky, A. R., Akhmedov, N. G., Yang, H. & Hall, C. D. 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry43, 673-675 (2005).
  • Bagley, M. C., Davis, T., Dix, M. C., Rokicki, M. J. & Kipling, D. Synthesis of some new oxazine compounds derived from phenols and Schiff bases. Acta Scientific Pharmaceutical Sciences5, 24-33 (2021).
  • Ganguly, S. et al. Synthesis, structure and phenoxazinone synthase-like activity of three unprecedented alternating CoII–CoIII 1D chains. Dalton Transactions44, 12696-12705 (2015).
  • Osiadacz, J. et al. The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol. Synthetic Metals159, 233-240 (2009).

Sources

Recrystallization and purification methods for 2-amino-4-(4-morpholinyl)Phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Recrystallization and Purification of 2-amino-4-(4-morpholinyl)Phenol

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the purification of 2-amino-4-(4-morpholinyl)phenol, a crucial intermediate in pharmaceutical synthesis. The purity of this compound is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Recrystallization is presented here as a robust, scalable, and efficient method for achieving the high purity levels required in drug development.

The protocols and methodologies outlined below are designed to be a self-validating system, integrating purification with rigorous analytical assessment. The rationale behind each step is explained to provide researchers with the foundational knowledge to adapt and troubleshoot the process for optimal results.

Principles of Recrystallization: A Rational Approach to Purification

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The fundamental principle is that most compounds are more soluble in a hot solvent than in a cold one.[1] An ideal recrystallization process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution if insoluble impurities are present.

  • Allowing the solution to cool slowly , which decreases the solubility of the target compound, causing it to crystallize out of the solution.

  • Leaving the soluble impurities behind in the cold solvent (the "mother liquor").[1]

  • Isolating the purified crystals by filtration.

The choice of solvent is the most critical factor for a successful recrystallization.[2][3] The ideal solvent should exhibit a steep solubility curve for 2-amino-4-(4-morpholinyl)phenol, meaning it dissolves a large amount when hot but very little when cold. Additionally, the solvent must not react with the compound and should be sufficiently volatile for easy removal during the drying process.[1]

Due to the presence of polar functional groups (phenol, amine, and morpholine ether), 2-amino-4-(4-morpholinyl)phenol is a polar molecule. Therefore, polar solvents are the most suitable candidates for its recrystallization.

Protocol Part I: Solvent System Screening

Before performing a large-scale purification, it is essential to identify the optimal solvent system through a systematic screening process. This minimizes the loss of valuable material and time.

Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 50 mg of crude 2-amino-4-(4-morpholinyl)phenol into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition, until a total of 1 mL is added. Note the solubility at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization.[1]

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Add more solvent in small increments if the compound does not fully dissolve.

  • An ideal solvent will dissolve the compound completely at or near its boiling point in a reasonable volume.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

  • If no single solvent is ideal, a mixed-solvent system can be tested. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. Common mixed-solvent pairs include ethanol/water and acetone/water.[1]

Data Presentation: Potential Solvents for Recrystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Behavior
Water10080.1High polarity. May be a good "poor" solvent in a mixed system. Given the multiple polar groups, solubility may be significant at high temperatures.[4]
Ethanol7824.5Good general-purpose polar solvent. Often effective for compounds with hydroxyl and amino groups. An ethanol/water mixture is a common and effective choice.[4][5]
Isopropanol8219.9Similar to ethanol but slightly less polar. A good alternative if the compound is too soluble in ethanol.
Methanol6532.7Very polar, but its low boiling point can sometimes lead to premature crystallization on the filter paper during hot filtration.
Ethyl Acetate776.0Medium polarity. May be effective, especially if impurities are highly polar or nonpolar. Often used with a nonpolar co-solvent like hexanes.[4]
Acetone5620.7A versatile polar aprotic solvent. Its low boiling point requires careful handling to avoid evaporation.

Protocol Part II: Detailed Recrystallization Workflow

This protocol assumes a suitable solvent (or solvent system) has been identified from the screening process.

Mandatory Visualization: Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolution Add crude solid to flask. Add minimum amount of hot solvent to dissolve. B 2. Decolorization (Optional) Add activated charcoal. Boil briefly. A->B if solution is colored C 3. Hot Filtration Filter hot solution to remove insoluble impurities and charcoal. A->C if solution is not colored B->C D 4. Crystallization Allow filtrate to cool slowly to room temperature, then in an ice bath. C->D E 5. Crystal Isolation Collect crystals via vacuum filtration. D->E F 6. Washing Wash crystals with a small amount of cold solvent. E->F G 7. Drying Dry purified crystals under vacuum. F->G H Purified Product G->H

Caption: Standard workflow for the purification of 2-amino-4-(4-morpholinyl)Phenol via recrystallization.

Experimental Protocol: Bulk Purification
  • Dissolution: Place the crude 2-amino-4-(4-morpholinyl)phenol in an Erlenmeyer flask of appropriate size (the flask should not be more than half full). Add the chosen solvent and a boiling chip, and heat the mixture to a gentle boil using a hot plate. Continue to add small portions of the hot solvent until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated for maximum recovery.

  • Decolorization (Optional): If the solution has a noticeable color from impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (typically 1-2% of the solute weight). Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.[5]

  • Hot Filtration: This step removes the charcoal and any other insoluble impurities. Pre-heat a filter funnel and a receiving flask with a small amount of hot solvent to prevent premature crystallization. Filter the hot solution quickly.

  • Crystallization: Cover the receiving flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol Part III: Purity Assessment and Validation

Purification must be validated by analytical methods to confirm the removal of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and distinct melting point range (typically < 1°C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value for 2-amino-4-(4-morpholinyl)phenol.

  • Thin-Layer Chromatography (TLC): A simple and rapid technique to qualitatively assess purity. Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should show a single spot, while the crude material and mother liquor will likely show multiple spots.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis in the pharmaceutical industry.[6] An HPLC chromatogram of the final product should show a single major peak, with any impurity peaks falling below the limits set by regulatory guidelines (e.g., < 0.1%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired compound and can be used to identify and quantify impurities if they are present at sufficient levels.[6]

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is not sufficiently saturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites. 3. Add a "seed crystal" of the pure compound.[5]
"Oiling Out" (Compound separates as an oil, not crystals)1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated, and the compound has low lattice energy.1. Re-heat the solution to dissolve the oil, add more solvent, and cool again slowly. 2. Try a lower-boiling point solvent. 3. After the oil forms, swirl the solution vigorously as it cools to promote crystallization.
Low Recovery of Product 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration. 3. Too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled in an ice bath. 2. Ensure the filtration apparatus is pre-heated. 3. Use only a minimal amount of ice-cold solvent for washing.
Colored Crystals 1. Colored impurities are co-crystallizing with the product. 2. Insufficient activated charcoal was used, or it was omitted.1. Perform a second recrystallization. 2. Repeat the recrystallization, ensuring the use of activated charcoal during the initial dissolution step.[5]
Mandatory Visualization: Solvent Selection Logic

Solvent_Selection Start Start: Test solubility of crude compound in a potential solvent. A Is it soluble at room temp? Start->A B No A->B No C Yes A->C Yes D Heat to boiling. Is it soluble? B->D Reject1 Reject Solvent. (Or use as 'good' solvent in a mixed pair). C->Reject1 E No D->E No F Yes D->F Yes Reject2 Reject Solvent. (Insoluble). E->Reject2 G Cool slowly. Do crystals form? F->G H No G->H No I Yes G->I Yes Reject3 Reject Solvent. (Too soluble when cold). H->Reject3 Accept Potential Solvent Found. I->Accept

Caption: A decision tree for selecting a suitable single-recrystallization solvent.

References

  • US3717680A, "Purification of p-aminophenol," Google P
  • US4440954A, "Process for the purification of p-aminophenol," PubChem. [Link]

  • EP0041837A1, "Process for the purification of p-aminophenol," Google P
  • US4870209A, "Process for purifying crude 4-aminophenol," Google P
  • EP0041837B1, "Process for the purification of p-aminophenol," Google P
  • "Important Chemistry Tips-Solvents choose for recrystallization-Part4," YouTube, 08-Jul-2022. [Link]

  • J. B. Baumann, "Solvent selection for recrystallization: An undergraduate organic experiment," Journal of Chemical Education, vol. 56, no. 1, p. 64, 1979. [Link]

  • "Reagents & Solvents: Solvents for Recrystallization," University of Rochester. [Link]

  • "Solvent Choice," University of York. [Link]

  • "Solvent selection for recrystallization: An undergraduate organic experiment," Semantic Scholar. [Link]

  • "Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples," Gene Tools, LLC, 14-Sep-2018. [Link]

  • Y. Liu et al., "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry," Journal of Analytical Methods in Chemistry, vol. 2018, 2018. [Link]

  • "7 Analytical Methods," ResearchGate. [Link]

  • "ANALYTICAL METHODS," Toxicological Profile for Phenol, NCBI Bookshelf. [Link]

  • "2-amino-4-nitrophenol," Organic Syntheses Procedure. [Link]

  • "Solubility of Organic Compounds," University of Calgary. [Link]

  • "Method 8041A: Phenols by Gas Chromatography," EPA. [Link]

  • "related impurities 4-aminophenol: Topics by Science.gov," Science.gov. [Link]

  • WO2019138362A1, "Process for the preparation of 4-(4-aminophenyl)
  • "(PDF) Studies on the solubility of phenolic compounds," ResearchGate. [Link]

  • EP0224625A1, "Process for producing aminophenols," Google P
  • "Green Synthesis of Morpholines via Selective Monoalkylation of Amines," ChemRxiv. [Link]

  • CN109651286B, "High-selectivity synthesis method of 4-(4-aminophenyl)
  • "Organic Salts of Pharmaceutical Impurity p-Aminophenol," Semantic Scholar. [Link]

  • "Chemical Properties of Phenol, 4-amino- (CAS 123-30-8)," Cheméo. [Link]

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Application Note: Thin Layer Chromatography (TLC) Conditions for 2-Amino-4-(4-morpholinyl)Phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

2-Amino-4-(4-morpholinyl)phenol is a highly polar, amphoteric intermediate used frequently in the synthesis of benzoxazoles, dyes, and pharmaceutical prodrugs. Its structure features three distinct functional groups that dictate its chromatographic behavior:

  • Phenolic Hydroxyl (-OH): Weakly acidic, prone to hydrogen bonding.

  • Primary Amine (-NH₂): Basic, nucleophilic, and highly susceptible to oxidation (browning).

  • Morpholine Ring: A tertiary amine, adding significant basicity and polarity.

Chromatographic Challenges
  • Tailing: The basic nitrogen atoms (amine and morpholine) interact strongly with the acidic silanol groups of silica gel, leading to streaking or "comet-shaped" spots.

  • Oxidative Instability: Aminophenols degrade rapidly upon exposure to air and light, often forming quinone imines. This appears as a dark baseline artifact or multiple "ghost" spots.

  • Zwitterionic Character: Depending on the pH of the mobile phase, the molecule can exist as a cation, neutral species, or zwitterion, altering its Rf value significantly.

Standardized Protocol

Sample Preparation[1]
  • Solvent: Dissolve the sample in Methanol (MeOH) or Ethanol (EtOH) . Avoid non-polar solvents like Hexane or Toluene as solubility will be poor.

  • Concentration: 5–10 mg/mL.

  • Precaution: Prepare solutions immediately before spotting . If storage is necessary, keep at 4°C under an inert atmosphere (Nitrogen/Argon) to prevent oxidation.

Stationary Phase
  • Material: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

  • Pre-treatment (Optional but Recommended): If tailing persists, neutralize the plate by spraying with 2% Triethylamine in acetone and drying before use.

Mobile Phase Systems

Select the system based on the purity of the sample and the nature of impurities.

SystemComposition (v/v)Role/ApplicationExpected Rf
A: General Screening DCM : MeOH (9:1) Initial purity check. Good for separating non-polar impurities.0.2 – 0.4
B: Anti-Tailing (Recommended) DCM : MeOH : NH₄OH (90:10:1) Standard Method. Ammonia suppresses silanol ionization, sharpening the amine spot.0.3 – 0.5
C: High Polarity Ethyl Acetate : MeOH (4:1) Use if the compound sticks to the baseline in System A.0.4 – 0.6
D: Zwitterionic Separation n-Butanol : AcOH : Water (4:1:1) "BAW" system. Best for separating from very polar salts or amino acid-like byproducts.0.3 – 0.5

> Expert Tip: For System B, prepare the DCM:MeOH mixture first, then add the ammonium hydroxide (25-28% aq) dropwise and shake vigorously. The mixture may become slightly cloudy; allow it to settle or use the clear supernatant.

Visualization Methods

Due to the compound's multifunctionality, multiple detection methods can be cross-referenced.

  • UV Light (254 nm): Primary detection. The aromatic ring absorbs strongly.

  • Ninhydrin Stain: Specific for the primary amine.

    • Protocol: Dip plate, heat at 110°C for 1-2 mins.

    • Result: Red/Purple spot.

  • Ferric Chloride (FeCl₃): Specific for the phenol.

    • Protocol: Spray with 1% FeCl₃ in MeOH/Water.

    • Result: Colored complex (often blue, green, or violet).

  • Iodine Chamber: General detection for organic compounds.

Method Development Workflow

The following diagram illustrates the logical decision-making process for optimizing the separation of 2-Amino-4-(4-morpholinyl)phenol.

TLC_Optimization Start Start: Sample in MeOH Run_System_A Run System A (DCM:MeOH 9:1) Start->Run_System_A Check_Result Analyze Spot Shape & Rf Run_System_A->Check_Result Good_Sep Optimal Separation (Rf 0.3-0.5, Round Spot) Check_Result->Good_Sep Clear Spot Tailing Issue: Streaking/Tailing Check_Result->Tailing Streaking Baseline Issue: Stuck at Baseline Check_Result->Baseline Rf < 0.1 MultiSpot Issue: Ghost Spots/Browning Check_Result->MultiSpot Dark/Multiple Soln_Base Switch to System B (Add 1% NH4OH) Tailing->Soln_Base Soln_Polar Switch to System C (EtOAc:MeOH) or D (BAW) Baseline->Soln_Polar Soln_Fresh Sample Oxidized. Prepare Fresh & Run Fast MultiSpot->Soln_Fresh Soln_Base->Good_Sep Soln_Polar->Good_Sep Soln_Fresh->Run_System_A

Figure 1: Decision tree for optimizing mobile phase and troubleshooting common TLC issues for aminophenols.

Stability & Troubleshooting Guide

The "Oxidation Test"

Before trusting a new batch of 2-Amino-4-(4-morpholinyl)phenol, perform a 2D-TLC stability test:

  • Spot the sample in the corner of a square plate.

  • Run the plate in System A .

  • Dry the plate in air for 10 minutes (allowing oxidation).

  • Rotate the plate 90° and run again in System A .

  • Interpretation:

    • Diagonal Line: Compound is stable on silica.

    • Off-Diagonal Spots: Compound degraded during the drying step. Action: Minimize air exposure; elute immediately after spotting.

Handling "Ghost" Spots

If you observe a spot at the origin (Rf = 0) that wasn't there previously, it is likely the oxidized quinone-imine polymer.

  • Fix: Filter the sample through a 0.2 µm PTFE filter before spotting. Add a trace of sodium metabisulfite (reducing agent) to the sample vial if the protocol allows.

References

  • Synthesis and Bioactivation of Aminophenols

    • Title: MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis.[1]

    • Source: Journal of Medicinal Chemistry (ACS Public
    • Context: Describes the use of 2-amino-4-morpholinophenol as a precursor and its stability profile.
    • URL:[Link]

  • General TLC of Aminophenols

    • Title: Thin Layer Chromatography: A Complete Guide to TLC.[2]

    • Source: Chemistry Hall.
    • Context: General protocols for separating polar amines and phenols using basic modifiers.
    • URL:[Link]

  • TLC of Amino Acids and Polar Amines (BAW System)

    • Title: Optimization of the TLC Separ
    • Source: Journal of Planar Chromatography.[3]

    • Context: Validates the use of n-Butanol/Acetic Acid/W
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Identifying Degradation Products of 2-amino-4-(4-morpholinyl)Phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-amino-4-(4-morpholinyl)phenol. As a Senior Application Scientist, I have designed this guide to address the common challenges encountered during the stability testing and degradation product analysis of this molecule. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)
General Understanding

Q1: We are observing several unexpected peaks during the HPLC analysis of our 2-amino-4-(4-morpholinyl)phenol sample. What are the likely causes?

The appearance of new, unknown peaks in your chromatogram typically points to the degradation of the parent molecule. The structure of 2-amino-4-(4-morpholinyl)phenol possesses three key functional groups that are susceptible to degradation under various stress conditions: a phenolic hydroxyl group, an aromatic amino group, and a morpholine ring. The combination of these groups makes the molecule particularly sensitive to oxidation, pH extremes, and light.

Q2: What are the most probable degradation pathways for 2-amino-4-(4-morpholinyl)phenol?

Based on its chemical structure, the primary degradation pathways are:

  • Oxidation: The phenol and aromatic amine moieties are highly susceptible to oxidation. This is often the most common degradation route, leading to the formation of quinone-imine structures, which are frequently colored. Further oxidation can lead to ring opening or polymerization.

  • Hydrolysis: The ether linkage within the morpholine ring can be susceptible to cleavage under harsh acidic or basic conditions, although this typically requires significant energy. The primary amide can also undergo hydrolysis.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate oxidation and other radical-mediated degradation pathways.

Below is a diagram illustrating the potential sites of degradation on the molecule.

cluster_molecule 2-amino-4-(4-morpholinyl)phenol cluster_key Potential Degradation Sites mol mol a Oxidation/Coupling b Oxidation c Ring Cleavage (Hydrolysis/Oxidation) p1 p1->a Phenolic -OH & Amino -NH2 p2 p2->b Aromatic Ring p3 p3->c Morpholine Ring

Caption: Key reactive sites on the 2-amino-4-(4-morpholinyl)phenol molecule.

Troubleshooting & Experimental Guides
Forced Degradation Studies

Q3: How should I design a forced degradation (stress testing) study to identify all potential degradation products?

A well-designed forced degradation study is crucial for identifying the likely degradation products that could form during storage and handling. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without extensive secondary degradation. You must expose the molecule to thermal, photolytic, hydrolytic (acidic and basic), and oxidative stress.

A control sample, protected from the stress condition, should always be analyzed alongside the stressed sample.

Stress ConditionRecommended ParametersRationale & Common Degradants
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo test susceptibility to low pH. May cause hydrolysis of the morpholine ether linkage, though this is less common.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo test susceptibility to high pH. Can catalyze oxidation, leading to colored products.
Oxidation 3% H₂O₂ at room temperature for 24 hoursSimulates oxidative stress. Highly likely to produce N-oxides and quinone-imines.
Thermal Stress Solid-state at 105°C for 48 hours; Solution at 60°CEvaluates the intrinsic stability of the molecule at elevated temperatures.
Photostability Expose to ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² of near UV energyTests for light sensitivity. Often leads to oxidative degradation and the formation of colored products.

Q4: Can you provide a step-by-step protocol for conducting an oxidative stress study?

Certainly. This protocol is a standard starting point for evaluating oxidative stability.

Objective: To generate degradation products of 2-amino-4-(4-morpholinyl)phenol under oxidative stress.

Materials:

  • 2-amino-4-(4-morpholinyl)phenol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 30% Hydrogen Peroxide (H₂O₂)

  • 50 mL Volumetric flasks

  • HPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

Procedure:

  • Stock Solution Preparation: Accurately weigh 50 mg of 2-amino-4-(4-morpholinyl)phenol and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Control Sample: Transfer 5 mL of the stock solution to a suitable container and add 1 mL of water. Keep this sample protected from light at room temperature.

  • Stress Sample: Transfer 5 mL of the stock solution to a separate container. Carefully add 1 mL of 3% H₂O₂ (prepared by diluting 30% H₂O₂). Mix well.

  • Incubation: Allow the stress sample to stand at room temperature for 24 hours. Monitor for any color changes. Phenolic compounds often form colored solutions upon oxidation.

  • Analysis:

    • After the incubation period, dilute both the control and stress samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze immediately by a stability-indicating HPLC method. A method coupled with a mass spectrometer (LC-MS) is highly recommended for identifying the mass of the degradation products.

Troubleshooting Analytical Results

Q5: My sample solution turned a distinct yellow/brown color during my oxidative and photolytic stress studies. What does this signify?

This is a very common and expected observation for phenolic compounds, especially those with an adjacent amino group. The color change is almost certainly due to the formation of a quinone-imine derivative. The extended conjugated system in these molecules absorbs visible light, resulting in the colored appearance. This is a primary indicator of oxidative degradation.

Q6: My mass balance in the forced degradation study is consistently below 90%. What are the potential reasons and how can I troubleshoot this?

A poor mass balance indicates that not all degradation products are being detected or quantified correctly. This is a critical issue that requires investigation. Here are the most common causes and troubleshooting steps:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (MS) to detect these compounds.

  • Precipitation of Degradants: The degradation products may be insoluble in the analytical mobile phase and have precipitated.

    • Solution: Visually inspect your sample vials. Try altering the mobile phase composition or using a different diluent for your sample.

  • Formation of Volatile Degradants: Small, volatile fragments, especially from ring cleavage, may be lost during sample preparation.

    • Solution: This is challenging to resolve with LC-based methods. Consider using headspace Gas Chromatography (GC) if volatile products are suspected.

  • Degradants Strongly Adsorbed to the Column: Some degradants may be highly polar or charged and stick irreversibly to the HPLC column.

    • Solution: Ensure your gradient method includes a high-organic wash at the end to elute strongly retained compounds. You may also need to try a different column chemistry (e.g., a phenyl-hexyl instead of a C18).

Q7: I have an unknown peak in my LC-MS data. What is the general workflow for identifying it?

Identifying an unknown peak requires a systematic approach, moving from simple checks to more complex analyses. The workflow below, illustrated with a Graphviz diagram, outlines this process.

G start Unknown Peak Detected in HPLC-UV/MS check_blanks 1. Analyze Blanks & Control Samples start->check_blanks is_real Is the peak unique to the stressed sample? check_blanks->is_real not_degradant Artifact/Contaminant. Investigate source (solvent, system, etc.). is_real->not_degradant No hr_ms 2. Obtain High-Resolution Mass Spec (HRMS) Data is_real->hr_ms Yes elemental Determine Elemental Composition (Molecular Formula) hr_ms->elemental msms 3. Perform MS/MS (Tandem MS) Fragmentation elemental->msms fragment Elucidate Fragment Structures. Compare to parent molecule. msms->fragment database 4. Search Databases & Literature fragment->database confirm Is structure proposed? database->confirm isolate 5. Isolate & Purify the Degradant (Prep-HPLC) confirm->isolate No / Uncertain end Structure Confirmed confirm->end Yes nmr 6. Perform NMR Spectroscopy for Definitive Structure isolate->nmr nmr->end

Caption: A systematic workflow for the identification of unknown degradation products.

Key Steps Explained:

  • Confirm it's a Degradant: First, ensure the peak is not an artifact from your solvent, system, or sample matrix by analyzing blank and control samples.

  • High-Resolution Mass Spectrometry (HRMS): This is the most critical step. HRMS provides a highly accurate mass measurement, allowing you to determine the exact molecular formula of the unknown. For example, a mass increase of 15.9949 Da strongly suggests the addition of one oxygen atom.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the unknown peak's ion in the mass spectrometer, you can gather structural information. The fragmentation pattern can be compared to that of the parent compound to deduce where the chemical modification occurred.

  • Isolation and NMR: If mass spectrometry data is inconclusive, the definitive way to identify a structure is through Nuclear Magnetic Resonance (NMR) spectroscopy. This requires isolating a sufficient quantity of the impurity, usually via preparative HPLC.

References
  • Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. (2025). Taylor & Francis Online. Available at: [Link]

  • Biodegradation of phenolic compounds- (Scavenging the Phenols). (n.d.). Slideshare. Available at: [Link]

  • Phenolic Compounds and Its Linkage. (2022). MDPI Encyclopedia. Available at: [Link]

  • Metabolic pathways for the biodegradation of phenol. (2015). ResearchGate. Available at: [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). Hindawi. Available at: [Link]

  • Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. (1995). Royal Society of Chemistry. Available at: [Link]

  • Characterization of the degradation products of amines used for post combustion CO 2 capture. (n.d.). lsabm. Available at: [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025). G-M-I, Inc.. Available at: [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). Academic Journals. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Available at: [Link]

  • Atmospheric Degradation of Amines (ADA). (2010). NILU. Available at: [Link]

  • How can anyone help me understand, how to identify the unknown compounds in LCMS data? (2024). ResearchGate. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. (n.d.). Waters. Available at: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Persee. Available at: [Link]

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022). HJIC. Available at: [Link]

  • A Comprehensive Review of Forced Degradation Studies and Stability Indicating Methods for Paracetamol and Metronidazole. (2025). ijprems. Available at: [Link]

  • How can unknown substances be identified? (2025). CleanControlling. Available at: [Link]

  • How to Identify Unknown Peptides by LCMS Testing. (2026). ResolveMass Laboratories Inc.. Available at: [Link]

  • forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Forced Degradation Study of Paracetamol in Tablet Formulation Using RP-HPLC. (2011). Association of Pharmacy Professionals. Available at: [Link]

  • How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses. (n.d.). SGS. Available at: [Link]

  • Data Integrity Matters: Unknown, Unintegrated or Undetected Chromatography Peaks. (2020). Crawford Scientific. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available at: [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (n.d.). PMC. Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Overcoming hygroscopic challenges of 2-amino-4-(4-morpholinyl)Phenol salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopic & Oxidative Challenges of 2-amino-4-(4-morpholinyl)Phenol Salts Ticket ID: #TECH-MAP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Wet Goo" Phenomenon

Welcome to the technical support center. If you are working with 2-amino-4-(4-morpholinyl)phenol (often used as a primary intermediate in oxidative hair coloring or pharmaceutical coupling), you are likely facing a dual threat: hygroscopicity (water uptake) and oxidative instability (browning/blackening).

The morpholine ring increases the basicity of the molecule, making salt formation necessary for isolation. However, the common salts (Sulfate, HCl) often exhibit a Critical Relative Humidity (CRH) below typical lab conditions (


), leading to deliquescence. Furthermore, absorbed water acts as a plasticizer and a medium for dissolved oxygen, accelerating the oxidation of the electron-rich phenol ring into dark quinone-imines.

This guide provides a root-cause analysis and actionable engineering controls to stabilize your material.

Module 1: Diagnosis & Root Cause Analysis

User Question: "My powder turns into a sticky, dark paste within hours of exposure. Is it impure, or just wet?"

Technical Diagnosis: You are likely observing a synergistic failure mode. The hygroscopicity pulls water into the lattice, which then catalyzes oxidative degradation. You must distinguish between surface adsorption and hydrate formation .

Step 1: The TGA/DSC Triage

Before attempting to dry the material, run a Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

ObservationDiagnosisAction Plan
Mass loss < 100°C (Broad) Surface Moisture (Hygroscopic)Dry: Vacuum oven with desiccant.[1]
Step-wise Mass loss > 100°C Stoichiometric HydrateDo Not Dry: The water is part of the crystal. Drying will collapse the lattice and increase instability.
Exotherm without mass loss Amorphous PhaseRecrystallize: Amorphous solids are 10-100x more hygroscopic than crystalline forms.[1]

Module 2: Process Engineering (The Fix)

User Question: "How do I process this salt without it degrading?"

Protocol A: Anti-Oxidative Recrystallization

Standard recrystallization often fails because heating the solution accelerates oxidation. You must use a "Sacrificial Antioxidant" system.

Reagents:

  • Solvent: Ethanol/Water (90:10 v/v) or Isopropanol.

  • Antioxidant: Ascorbic Acid (0.1% w/w relative to solute) or Sodium Bisulfite.[1]

  • Inert Gas: Nitrogen (

    
    ) or Argon.[2]
    

Step-by-Step Methodology:

  • Deoxygenate: Sparge the solvent system with

    
     for 20 minutes before adding the solid.
    
  • Dissolution: Add the crude 2-amino-4-(4-morpholinyl)phenol salt. Add 0.5 eq of Sodium Bisulfite or 0.1% Ascorbic Acid . This acts as an oxygen scavenger.[2]

  • Heating: Heat to reflux under a positive pressure of

    
    .[1] Do not exceed 60°C if possible.
    
  • Filtration: Hot filter (if necessary) under an inert blanket.

  • Crystallization: Cool slowly to 0°C. Rapid cooling traps mother liquor (impurities) inside the crystal lattice, leading to "bleeding" later.

  • Isolation: Filter under

    
    . Wash with cold, anhydrous Isopropanol (to remove residual water).
    
  • Drying: Vacuum dry at 40°C over

    
     (Phosphorus Pentoxide).
    

Expert Insight: The addition of the antioxidant is critical.[2] Aminophenols oxidize via a radical mechanism.[1][3] The antioxidant sacrifices itself to quench these radicals before the quinone-imine color bodies form [1].

Module 3: Salt Selection Strategy

User Question: "The sulfate salt is impossible to handle. Can I switch counterions?"

Technical Response: Yes. The sulfate salt is often chosen for cost, but it frequently forms hydrates or hygroscopic amorphous solids. Switching the counterion can alter the lattice energy and hydrophobicity.

Salt Hierarchy for Morpholinyl-Phenols:

  • p-Toluenesulfonate (Tosylate):

    • Pros: Large lipophilic anion packs well with the morpholine ring; generally non-hygroscopic; high melting point.

    • Cons: Higher molecular weight (lower atom economy).[1]

  • Methanesulfonate (Mesylate):

    • Pros: Often forms stable anhydrous polymorphs.[1]

    • Cons: Can be highly soluble (lower yield).

  • Hydrochloride (HCl):

    • Warning: Often more hygroscopic than sulfate for this class. HCl salts of aminophenols can be deliquescent.

  • Sulfate (

    
    ): 
    
    • Current Status: Prone to hydrate formation and oxidation.[1]

Recommendation: If the sulfate is failing, attempt a Tosylate screen . React the free base with 1.05 eq of p-Toluenesulfonic acid in anhydrous Ethyl Acetate.

Module 4: Workflow Visualization

The following decision tree outlines the logic for handling a compromised batch of morpholinyl-phenol salt.

G Start Issue: Sticky/Dark Sample TGA Step 1: Run TGA/DSC Start->TGA Decision1 Mass Loss < 100°C? TGA->Decision1 SurfaceH2O Diagnosis: Surface Moisture Decision1->SurfaceH2O Yes (Broad Loss) Hydrate Diagnosis: Stable Hydrate Decision1->Hydrate No (Step Loss >100C) Degradation Diagnosis: Oxidative Decay Decision1->Degradation Sample is Dark/Black ActionDry Action: Vacuum Dry w/ P2O5 SurfaceH2O->ActionDry ActionSalt Action: Switch to Tosylate Salt Hydrate->ActionSalt If Anhydrous Req. ActionRecrys Action: Recrystallize w/ Antioxidant Degradation->ActionRecrys ActionRecrys->ActionSalt If Hygroscopicity Persists

Caption: Decision matrix for diagnosing and treating instability in aminophenol salts.

Module 5: Storage & Handling FAQs

Q: Can I store this in a standard desiccator? A: No. Standard silica gel is often insufficient if the CRH is very low. Use Phosphorus Pentoxide (


)  or Molecular Sieves (4Å)  in a vacuum desiccator. For long-term storage, seal under Argon in amber glass vials (to block UV light, which catalyzes oxidation) [2].

Q: Why does the color change from pink to black? A: This is the "Quinone Cascade."

  • Pink: Trace oxidation to the semiquinone radical.

  • Brown/Black: Polymerization of the quinone-imine. Once it is black, purity is compromised.[1] You must recrystallize.[1]

Q: Is the free base better? A: The free base (no salt) is less hygroscopic but more prone to oxidation . The protonation of the amine in the salt form pulls electron density away from the ring, slightly stabilizing it against oxidation. Keep it as a salt.

References

  • BenchChem Technical Support. (2025).[2] Preventing Oxidation of Aminophenol Compounds.[2][3] Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4] (2002).[1][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[4] Wiley-VCH.[1][4] (Standard reference for salt selection logic).

  • European Commission. (2008).[1] Opinion on 2-amino-4-hydroxyethylaminoanisole sulfate.[1][5] Scientific Committee on Consumer Products.[1] Retrieved from (Provides data on hydrate behavior of analogous aminophenol sulfates).

  • PubChem. (2025).[6] 2-Amino-4-(hydroxymethyl)phenol Data.[1][6][7] Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific toxicity and handling requirements.

Sources

Technical Support Center: Thermal Analysis of 2-amino-4-(4-morpholinyl)Phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55302-96-0 | Formula: C₁₀H₁₄N₂O₂ Senior Application Scientist: Dr. A. Vance[1]

Introduction

Welcome to the Technical Support Center. You are likely analyzing 2-amino-4-(4-morpholinyl)Phenol as a coupler in oxidative dye formulations or as a pharmaceutical intermediate.[1]

The Core Challenge: This molecule contains two competing functionalities regarding thermal stability:

  • The Morpholine Ring: Generally thermally stable and rigid.

  • The Aminophenol Core: Highly electron-rich and prone to rapid oxidation and dimerization before true thermal pyrolysis occurs.

This guide moves beyond generic protocols to address the specific instability issues of this compound. We focus on distinguishing oxidative degradation (shelf-life failure) from thermal decomposition (process failure).[1]

Part 1: Experimental Setup & Baseline Acquisition

FAQ: Sample Preparation

Q: My TGA curve shows a slow drift starting at 50°C. Is the sample degrading? A: Likely not. This compound is hygroscopic and can trap synthesis solvents (ethanol/water) within the morpholine crystal lattice.

  • The Fix: Do not run "as-is" from the bottle if you need precise onset data.

  • Protocol: Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis.

  • Validation: Run a TGA cycle: Heat to 110°C

    
     Isotherm 10 mins 
    
    
    
    Cool to 30°C
    
    
    Ramp to degradation. If the drift disappears, it was solvent.
Standard Operating Procedure (SOP): TGA/DSC

Use this protocol to generate self-validating data.[1]

ParameterSettingRationale
Pan Type Aluminum (Hermetic with Pinhole) The pinhole allows volatiles to escape (preventing pan burst) but restricts oxygen diffusion, minimizing premature surface oxidation.[1]
Purge Gas Nitrogen (50 mL/min) CRITICAL. Air/Oxygen will cause the aminophenol moiety to auto-oxidize to a quinone imine ~50°C lower than the true thermal limit.
Ramp Rate 10°C/min Standard balance between resolution and signal intensity.
Sample Mass 3–5 mg Large masses cause thermal lag; small masses reduce sensitivity to subtle glass transitions (

).

Part 2: Troubleshooting Thermal Data Anomalies

Visualizing the Workflow

Use this decision tree when your data looks "messy" or inconsistent.

ThermalTroubleshooting Start Start: Analyze TGA/DSC Overlay CheckMassLoss Is there mass loss < 150°C? Start->CheckMassLoss SolventCheck Is the DSC peak Endothermic? CheckMassLoss->SolventCheck Yes ExothermCheck Is there an Exotherm > 200°C? CheckMassLoss->ExothermCheck No Solvate Diagnosis: Desolvation/Dehydration (Not Degradation) SolventCheck->Solvate Broad Peak Melting Diagnosis: Melting Point (Check Purity) SolventCheck->Melting Sharp Peak Oxidation Diagnosis: Oxidative Crosslinking (Check N2 Purge) ExothermCheck->Oxidation Sharp, Early Onset Pyrolysis Diagnosis: True Thermal Decomposition (C-N Bond Scission) ExothermCheck->Pyrolysis Broad, >230°C

Caption: Diagnostic logic flow for differentiating physical phase changes from chemical degradation events in aminophenols.

FAQ: Interpretation Issues

Q: I see a sharp exotherm at 180°C in DSC, but no mass loss in TGA. What is happening? A: This is a dangerous false positive for stability.

  • Mechanism: You are seeing Polymerization/Dimerization . The amino group attacks the phenol ring of a neighbor (oxidative coupling), releasing heat but no volatile mass initially.

  • Action: This indicates the material is chemically unstable at this temperature, even if it hasn't "burned" yet.

Q: The melting point (approx 160-170°C) is followed immediately by degradation.[1] How do I separate them? A: This is common in substituted phenols.

  • Technique: Increase the heating rate to 20°C/min . This pushes the degradation event to a slightly higher temperature (kinetic lag) while the melting point (thermodynamic) remains relatively constant, separating the two peaks.

Part 3: Chemical Mechanism Elucidation

Understanding how the molecule breaks down helps you predict impurities.

The Degradation Pathway

The thermal decay of 2-amino-4-(4-morpholinyl)Phenol proceeds through two distinct phases:

  • Phase I (Oxidative Instability): Occurs at lower temperatures (or in air). The electron-rich aminophenol oxidizes to a Quinone Imine .[1] This species is highly reactive and forms dimers (similar to hair dye coupling reactions).

  • Phase II (Thermal Scission): Occurs at high temperatures (>250°C). The morpholine ring cleaves at the C-N bond.[2]

DegradationMechanism Molecule 2-amino-4-(4-morpholinyl)Phenol (Intact) Intermed Quinone Imine Intermediate Molecule->Intermed Oxidation (-2H) < 200°C Product2 Morpholine Ring Fragmentation Molecule->Product2 Pyrolysis > 250°C Product1 Polymeric Aggregates Intermed->Product1 Dimerization (Exothermic)

Caption: Dual-pathway degradation model showing low-temp oxidative coupling vs. high-temp fragmentation.

Summary of Thermal Events
Temperature RangeEventTGA SignalDSC Signal
50°C – 110°C Desolvation (

/EtOH)
Mass Loss (1–5%)Broad Endotherm
160°C – 175°C Melting (

)
NoneSharp Endotherm
180°C – 220°C Oxidative CouplingNone (or slight)Exotherm (Warning!)[1]
> 240°C PyrolysisRapid Mass LossComplex Exotherm

References

  • NIST Chemistry WebBook. Thermochemical Data for Aminophenols. National Institute of Standards and Technology. [1]

  • BenchChem Technical Support. Thermal Stability and Decomposition of 3,5-Diaminophenol (Analogous Structure).

  • Gabbott, P. Principles and Applications of Thermal Analysis. Wiley-Blackwell, 2008.[1] (Standard text for DSC/TGA interpretation).

  • ResearchGate. Studies on thermal degradation of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol. (Provides kinetic data on morpholine-phenol polymers).

Sources

Validation & Comparative

1H NMR spectrum interpretation of 2-amino-4-(4-morpholinyl)Phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR interpretation of 2-amino-4-(4-morpholinyl)phenol , a critical intermediate often used in oxidative hair dye formulations and pharmaceutical synthesis. It compares the spectral characteristics of the target compound against its synthetic precursor, 2-nitro-4-(4-morpholinyl)phenol , providing a robust method for reaction monitoring and purity assessment.

Part 1: Strategic Overview & Chemical Context

The Analytical Challenge

In drug development and fine chemical synthesis, 2-amino-4-(4-morpholinyl)phenol (Target) is typically synthesized via the reduction of 2-nitro-4-(4-morpholinyl)phenol (Precursor). The "Performance" of your analytical method hinges on accurately quantifying the conversion rate and detecting trace residual nitro-compounds.

  • Target Compound: Electron-rich, oxidation-sensitive. Requires careful solvent selection to visualize exchangeable protons (

    
    , 
    
    
    
    ).
  • Precursor (Alternative): Electron-deficient (due to

    
    ), significantly different aromatic region.
    
Structural Breakdown & Theoretical Prediction

The molecule consists of a 1,2,4-trisubstituted benzene ring. The substituents are:

  • C1: Hydroxyl (

    
    )
    
  • C2: Amino (

    
    )
    
  • C4: Morpholine (attached via Nitrogen)

All three substituents are electron-donating groups (EDGs), which significantly shield the aromatic protons, shifting them upfield (lower ppm) compared to benzene.

Part 2: Experimental Protocol (Best Practices)

To ensure reproducibility and minimize oxidation (which creates paramagnetic impurities that broaden peaks), follow this self-validating protocol.

Solvent Selection: DMSO-d6 vs. CDCl3

Recommendation: DMSO-d6 is the superior solvent for this analysis.

  • Why? The compound is polar.[1] DMSO-d6 ensures full solubility and, crucially, slows proton exchange, allowing distinct observation of the phenolic

    
     and aniline 
    
    
    
    signals. In
    
    
    , these often broaden or disappear.
Sample Preparation Workflow

NMR_Workflow Sample Solid Sample (10-15 mg) Dissolution Vortex/Sonicate (Avoid Heat) Sample->Dissolution Solvent DMSO-d6 (0.6 mL) + TMS Solvent->Dissolution Filter Filter (Optional) Glass Wool Dissolution->Filter Acquisition Acquisition ns=16, d1=10s Filter->Acquisition Process Processing LB=0.3 Hz Acquisition->Process

Figure 1: Optimized NMR sample preparation workflow to minimize oxidation artifacts.

Part 3: Spectral Analysis & Comparison

A. The Target Spectrum: 2-amino-4-(4-morpholinyl)phenol

In DMSO-d6, the spectrum is characterized by three distinct regions: the exchangeable protons, the electron-rich aromatic ring, and the aliphatic morpholine cage.

1. Aromatic Region (6.0 – 6.6 ppm)

The 1,2,4-substitution pattern creates a specific splitting pattern.

  • H3 (d, J ~2.5 Hz): Located between

    
     and Morpholine. Both are strong donors. This proton is the most shielded aromatic signal.
    
  • H5 (dd, J ~8.5, 2.5 Hz): Ortho to the morpholine group.

  • H6 (d, J ~8.5 Hz): Ortho to the hydroxyl group.

2. Aliphatic Region (Morpholine)[2]
  • O-CH2 (3.6 – 3.8 ppm): Triplet-like multiplet (4H). Deshielded by Oxygen.

  • N-CH2 (2.8 – 3.0 ppm): Triplet-like multiplet (4H). Shielded relative to O-CH2 but deshielded relative to alkyl chains due to the N-aryl attachment.

3. Exchangeable Protons
  • -OH (~8.5 - 9.0 ppm): Sharp singlet (if dry DMSO is used).

  • -NH2 (~4.0 - 4.5 ppm): Broad singlet (2H).

B. Comparative Analysis: Target vs. Precursor (Nitro)

The primary alternative structure encountered is the starting material: 2-nitro-4-(4-morpholinyl)phenol .

FeatureTarget (Amino-Analogue)Precursor (Nitro-Analogue)Mechanistic Cause
Aromatic Shift Upfield (6.0 - 6.6 ppm) Downfield (7.0 - 7.6 ppm)

is a donor (shielding);

is an acceptor (deshielding).
H3 Signal Most shielded aromatic peakDeshielded doubletProximity to the electron-withdrawing Nitro group.
Exchangeable

signal at ~4.2 ppm
Absent Reduction of Nitro to Amine.
OH Signal ~8.8 ppm~10.5 ppmNitro group increases acidity, shifting OH downfield (chelation effect).
C. Chemical Shift Assignment Table (DMSO-d6)
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
OH Phenolic8.60 - 8.90s (br)1H-
Ar-H6 Aromatic6.45 - 6.55d1H8.5 (Ortho)
Ar-H5 Aromatic6.25 - 6.35dd1H8.5, 2.5
Ar-H3 Aromatic6.10 - 6.20d1H2.5 (Meta)
NH2 Aniline4.20 - 4.50s (br)2H-
Morph-O

3.65 - 3.75t4H~4.8
Morph-N

2.85 - 2.95t4H~4.8

Part 4: Logical Decision Tree for Identification

Use this logic flow to confirm identity and purity.

Decision_Tree Start Analyze 1H NMR Spectrum (DMSO-d6) Check_NH2 Is there a broad singlet at 4.0 - 4.5 ppm? Start->Check_NH2 Yes_NH2 Check Aromatic Region Check_NH2->Yes_NH2 Yes No_NH2 Suspect Precursor (Nitro) or Salt Form Check_NH2->No_NH2 No Check_Ar Are aromatic protons < 6.8 ppm? Yes_NH2->Check_Ar Yes_Ar Target Confirmed: 2-amino-4-(4-morpholinyl)phenol Check_Ar->Yes_Ar Yes No_Ar Impurity Alert: Check for Nitro-precursor (Peaks > 7.0 ppm) Check_Ar->No_Ar No

Figure 2: Logical decision tree for distinguishing the target amine from nitro-impurities.

Part 5: Troubleshooting & Impurity Profiling

Missing Amine/Hydroxyl Protons
  • Cause: Wet DMSO-d6 (proton exchange with water) or formation of HCl salt.

  • Solution: Add

    
     shake. If peaks disappear, they were exchangeable. If the sample is a salt, the 
    
    
    
    will be protonated (
    
    
    ), shifting to ~9-10 ppm and broadening significantly.
Extra Doublets in Aromatic Region
  • Cause: Incomplete reduction.

  • Diagnostic: Look for doublets around 7.8 ppm (characteristic of the nitro-precursor).

Morpholine Splitting
  • Observation: Morpholine peaks appear as broad humps rather than triplets.

  • Cause: Restricted rotation or ring chair flipping rates at room temperature.

  • Solution: This is normal for N-aryl morpholines. Warming the probe to 40°C often sharpens these multiplets.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for additivity rules and substituent effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2024). Proton NMR Data - Chemical Shifts of Common Solvents. University of Wisconsin-Madison.

  • National Institute of Standards and Technology (NIST). (2023). 4-Aminophenol 1H NMR Data. NIST Chemistry WebBook. (Used as baseline for aminophenol core shifts).

  • Katritzky, A. R., et al. (2005).[3] 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry. (Validation of morpholine ring shifts).

Sources

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